7-Fluoro-2,4-dimethylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
708-72-5 |
|---|---|
Molecular Formula |
C11H10FN |
Molecular Weight |
175.20 g/mol |
IUPAC Name |
7-fluoro-2,4-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3 |
InChI Key |
CGAZFIDGJQHSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)F)C |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 7 Fluoro 2,4 Dimethylquinoline and Its Precursors
Reaction Mechanism Elucidation for Quinoline (B57606) Cyclization Processes
The formation of the quinoline core, a key step in synthesizing 7-Fluoro-2,4-dimethylquinoline, can be achieved through several cyclization reactions, each with a distinct mechanism.
One of the most common methods is the Combes synthesis , which involves the condensation of an aniline (B41778) with a β-diketone. iipseries.orgwikipedia.org For the synthesis of this compound, this would involve reacting 3-fluoroaniline (B1664137) with acetylacetone. The mechanism proceeds in several steps:
Formation of an enamine: The reaction begins with the formation of an enamine through the dehydration of the initial adduct formed between the aniline and the β-diketone. iipseries.org
Protonation and cyclization: The enamine is then protonated, typically by a strong acid like sulfuric acid, which facilitates the cyclization to form a dihydroquinoline intermediate. iipseries.orgwikipedia.org
Dehydration: The final step is the dehydration of the intermediate to yield the aromatic quinoline ring. wikipedia.org
Another relevant cyclization is the Pfitzinger reaction , which utilizes an isatin (B1672199) derivative and a carbonyl compound. iipseries.org While not directly using 3-fluoroaniline, understanding this mechanism provides broader context to quinoline synthesis. The key steps include the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound and subsequent cyclization to form a quinoline-4-carboxylic acid derivative. iipseries.org
The electrophilic cyclization of N-(2-alkynyl)anilines offers another route. nih.gov This process involves the coordination of an electrophile (like an iodine cation) to the alkyne's carbon-carbon triple bond, creating an iodonium (B1229267) intermediate. nih.gov This is followed by an intramolecular nucleophilic attack from the aniline's aromatic ring onto the activated triple bond, leading to a dihydroquinoline that is then oxidized to the quinoline. nih.gov
These cyclization methods are fundamental in constructing the quinoline scaffold, and the choice of method can be influenced by the desired substitution pattern and the availability of starting materials.
Examination of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Fluoroquinolines
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying fluoroquinolines, including this compound. This reaction involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack. wikipedia.orgnumberanalytics.com
The general mechanism for SNAr reactions proceeds through an addition-elimination pathway:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uk
Leaving Group Departure: The leaving group is then eliminated, restoring the aromaticity of the ring. core.ac.uk
The competition between SNAr and cyclization pathways can be significantly influenced by reaction conditions.
Temperature: Higher temperatures generally favor SNAr reactions by providing the necessary activation energy. numberanalytics.com However, in some cases, harsh temperature conditions can lead to undesired side reactions or favor cyclization over substitution. For instance, in the synthesis of certain fluoroquinolones, high temperatures and basic conditions can cause the displacement of a fluorine atom via an SNAr mechanism to occur faster than the desired cyclization. nih.gov Microwave irradiation has been shown to accelerate both intramolecular cyclization and SNAr reactions, often leading to shorter reaction times and good yields. researchgate.net
Basicity: The basicity of the reaction medium plays a crucial role. In the Pfitzinger reaction, a base is required to open the isatin ring, initiating the cyclization sequence. iipseries.org For SNAr reactions, a base can be used to deprotonate the nucleophile, increasing its nucleophilicity. The strength of the base can therefore influence the rate of the nucleophilic attack.
The interplay between temperature and basicity is critical in directing the reaction towards the desired product, whether it be through cyclization to form the quinoline ring or through SNAr to functionalize it.
The position of fluorine displacement in SNAr reactions on fluoroquinolines is highly regioselective. In polyfluorinated quinolines, nucleophilic substitution often occurs preferentially at specific positions. For example, in 5,6,7,8-tetrafluoroquinoline, nucleophilic attack by N- and O-nucleophiles happens exclusively at the 7-position. semanticscholar.org Similarly, among the 5-, 6-, 7-, and 8-fluoroquinoline (B1294397) N-oxides, only the 7-fluoro derivative reacts with piperazine. semanticscholar.org
This regioselectivity is attributed to the electronic effects within the quinoline ring system. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack but activates it for nucleophilic attack. The precise location of substitution is further influenced by the interplay of inductive and resonance effects of the fluorine atom and other substituents on the ring.
The following table summarizes the regioselectivity observed in some fluoroquinoline systems:
| Fluoroquinoline Derivative | Position of Nucleophilic Substitution | Nucleophile |
| 5,6,7,8-Tetrafluoroquinoline | 7-position | N- and O-nucleophiles |
| 7-Fluoroquinoline N-oxide | 7-position | Piperazine |
This predictable regioselectivity is a valuable tool in the targeted synthesis of specifically functionalized quinoline derivatives.
Understanding Radical Addition Mechanisms in Functionalization of Quinolines
Radical addition reactions provide a powerful and versatile method for the functionalization of quinolines, often under mild conditions. rsc.org These reactions can introduce a wide range of substituents onto the quinoline ring.
One approach involves the generation of an amide radical from an N-aryl-O-propargyl carbamate (B1207046) using an oxidant like 2-iodoxybenzoic acid (IBX). sioc-journal.cn This amide radical can then undergo a cyclization cascade with carbon monoxide to produce 4-quinolone derivatives. sioc-journal.cn
Another strategy involves the direct functionalization of the quinoline C-H bonds. For instance, the C-8 position of quinoline N-oxide can be allylated using vinylcyclopropanes in a rhodium-catalyzed reaction. rsc.org The mechanism of such reactions can involve the formation of a radical species through processes like photocatalysis or direct radical addition. rsc.org
Experiments using radical traps like TEMPO can help to elucidate the involvement of radical intermediates in a reaction mechanism. acs.org The complete hindrance of a reaction in the presence of such traps provides strong evidence for a radical pathway. acs.org
Role of Electron-Withdrawing and Electron-Donating Groups in Reaction Pathways and Selectivity
The electronic nature of substituents on the quinoline ring plays a pivotal role in directing reaction pathways and determining selectivity. numberanalytics.com
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the aromatic ring. numberanalytics.com This deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgnumberanalytics.com In SNAr, EWGs stabilize the negatively charged Meisenheimer complex, thereby accelerating the reaction. wikipedia.orgnumberanalytics.com The position of the EWG is crucial; ortho and para positions relative to the leaving group provide the most significant rate enhancement. masterorganicchemistry.com The strong inductive effect of fluorine, for example, makes the adjacent carbon atoms more electron-poor and susceptible to nucleophilic attack. core.ac.uk
Electron-Donating Groups (EDGs): EDGs, such as alkyl and alkoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic attack and less reactive towards nucleophiles. numberanalytics.comnumberanalytics.com In electrophilic cyclization reactions, EDGs on the aniline moiety can influence the regioselectivity of the ring closure. nih.gov For example, with a 3-methoxyaniline derivative, cyclization can occur at both the position ortho and para to the methoxy (B1213986) group, with the para-cyclized product often being the major isomer due to reduced steric hindrance. nih.gov
The interplay of these electronic effects is fundamental to controlling the outcome of reactions involving this compound and its precursors, allowing for the selective synthesis of desired isomers and functionalized derivatives.
Advanced Spectroscopic and Structural Characterization of 7 Fluoro 2,4 Dimethylquinoline and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For fluorinated quinolines, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR is particularly insightful.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 7-Fluoro-2,4-dimethylquinoline reveals characteristic signals for the aromatic protons and the methyl groups. The aromatic protons of quinoline (B57606) derivatives typically appear in the chemical shift range of δ 7.0–9.0 ppm. scienceijsar.comtsijournals.com In the case of 7-substituted-6-fluoro-2,4-dimethylquinolines, aromatic protons have been observed in the δ 7.0-7.3 ppm range. scienceijsar.com The methyl groups directly attached to the quinoline ring generally show signals between δ 2.2 and 2.6 ppm. scienceijsar.com For instance, in 2,4-dimethylquinoline (B72138), the methyl protons appear as singlets. chemicalbook.com The presence of a fluorine atom at the 7-position influences the chemical shifts of nearby protons due to its electron-withdrawing nature and through-space coupling effects.
Table 1: Representative ¹H NMR Data for Substituted Quinolines
| Compound | Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) | Reference |
|---|---|---|---|---|---|
| 2,4-dimethylquinoline | Methyl (C2-CH₃) | 2.56 | s | - | rsc.org |
| Methyl (C4-CH₃) | 2.56 | s | - | rsc.org | |
| Aromatic | 7.0-8.2 | m | - | rsc.org | |
| 7-chloro-6-fluoro-4-methylquinoline | Methyl (C4-CH₃) | 2.65 | s | - | rsc.org |
| Aromatic | 7.47 (s), 7.63 (d), 8.13 (d) | s, d, d | J=10.5, J=7.2 | rsc.org | |
| 2-(4-fluorophenyl)quinoline | Aromatic | 7.02 (t), 7.34 (t), 7.54 (t), 7.64 (d), 7.97 (t), 8.03 (d) | t, t, t, d, t, d | J=8.6, J=7.4, J=7.6, J=8.8, J=7.6, J=8.8 | rsc.org |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. Data is illustrative and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. For quinoline derivatives, the aromatic carbons typically resonate in the δ 110–160 ppm region. rsc.orgrsc.orgrsc.org The carbon atoms of the methyl groups at the 2- and 4-positions show signals at higher fields, generally between δ 15 and 25 ppm. rsc.orgrsc.org The C-F bond significantly influences the chemical shift of the carbon atom it is attached to (C-7), causing a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
Table 2: Representative ¹³C NMR Data for Substituted Quinolines
| Compound | Carbon Atom | Chemical Shift (δ ppm) | Coupling Constant (J in Hz) | Reference |
|---|---|---|---|---|
| 2,4-dimethyl-3,4-diphenylquinoline | C2-CH₃ | 25.3 | - | rsc.org |
| C4-CH₃ | - | - | rsc.org | |
| Aromatic | 124.3 - 157.7 | - | rsc.org | |
| 7-chloro-6-fluoro-4-methylquinoline | C4-CH₃ | 19.0 | - | rsc.org |
| Aromatic | 108.7 (d, J=22.0), 120.0, 124.7 (d, J=21), 127.1 (d, J=8.0), 131.6, 144.5, 144.7 (d, J=5.9), 155.9 (d, J=250.4), 158.5 (d, J=2.8) | - | rsc.org | |
| 2-(4-fluorophenyl)quinoline | Aromatic | 115.7 (d, JCF=22), 115.9, 118.7, 126.4, 127.1, 127.5, 129.4 (d, JCF=9), 129.7, 129.8, 135.8 (d, JCF=3), 136.9, 148.2, 156.3, 162.6, 165.1 | - | rsc.org |
Note: Chemical shifts and coupling constants are dependent on the specific compound and experimental conditions.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, providing excellent signal dispersion. wikipedia.orgjeolusa.com For fluoroaromatic compounds, the chemical shifts are sensitive to the position and nature of other substituents on the ring. In the context of 7-fluoroquinolines, the ¹⁹F NMR spectrum would show a signal characteristic of the fluorine atom at the 7-position, with its chemical shift providing information about the electronic environment of that part of the molecule. For example, in fluoroacetone, the fluorine signal appears as a triplet at δ -223.5 ppm due to coupling with the adjacent protons. researchgate.net
Analysis of Proton-Fluorine Coupling Constants (JHF)
The coupling between proton and fluorine nuclei (JHF) provides valuable structural information. These couplings can occur over multiple bonds and their magnitudes are dependent on the number of intervening bonds and the dihedral angle. Two-bond couplings (²JHF) are typically large, often in the range of 40-60 Hz. libretexts.org Three-bond couplings (³JHF) are also significant, while four-bond couplings (⁴JHF) are smaller, around 1-5 Hz. libretexts.org In this compound, one would expect to observe coupling between the fluorine at C-7 and the protons at C-6 and C-8. The magnitude of these ³JHF couplings would help confirm the position of the fluorine substituent. For instance, in fluoroacetone, a two-bond proton-fluorine coupling (²JH,F) of 49 Hz is observed. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.orgrsc.org For this compound (C₁₁H₁₀FN), the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm its molecular formula. For example, the HRMS (ESI) for 2-(4-chlorophenyl)quinoline (B12531300) showed a calculated m/z of 240.0575 for [M+H]⁺, with a found value of 240.0580, confirming its elemental composition. rsc.org
The fragmentation pattern observed in the mass spectrum provides further structural information. The fragmentation of the quinoline ring can lead to characteristic losses of substituents. For this compound, one might expect to see fragmentation involving the loss of a methyl group (CH₃) or other characteristic fragments that would help to piece together the structure of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of quinoline derivatives. nih.gov In the analysis of compounds similar to this compound, such as 7-fluoro-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione, high-resolution mass spectrometry (HRMS) with ESI is frequently employed to confirm the molecular formula. mdpi.com For instance, the [M+H]⁺ ion is commonly observed, providing the exact mass of the protonated molecule. mdpi.comrsc.org This technique is crucial for verifying the successful synthesis of the target compound and for identifying any impurities or degradation products. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by showing the loss of specific functional groups. nih.gov
| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 192.05745 | 137.0 |
| [M+Na]⁺ | 214.03939 | 148.7 |
| [M-H]⁻ | 190.04289 | 140.8 |
| [M+NH₄]⁺ | 209.08399 | 158.1 |
| [M+K]⁺ | 230.01333 | 143.6 |
| [M+H-H₂O]⁺ | 174.04743 | 131.4 |
| [M+HCOO]⁻ | 236.04837 | 154.9 |
| [M+CH₃COO]⁻ | 250.06402 | 151.3 |
| [M+Na-2H]⁻ | 212.02484 | 144.9 |
| [M]⁺ | 191.04962 | 140.1 |
| [M]⁻ | 191.05072 | 140.1 |
| Data for the related compound 7-chloro-2,4-dimethylquinoline. uni.lu |
| Compound | Characteristic IR Bands (cm⁻¹) | Reference |
| Ethyl 7,8-dimethylquinoline-3-carboxylate | 2921, 2852 (C-H), 1725 (C=O), 1614 (C=C) | rsc.org |
| Ethyl benzo[h]quinoline-3-carboxylate | 2983 (C-H), 1716 (C=O), 1598 (C=C) | rsc.org |
| Ethyl 8-chloroquinoline-3-carboxylate | 2900 (C-H), 1720 (C=O), 1615 (C=C) | rsc.org |
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD analysis allows for the unambiguous determination of the molecular geometry of quinoline derivatives in the solid state. For instance, the crystal structure of 1-(4-phenylquinolin-2-yl)propan-1-one was determined using a Bruker D8 Venture diffractometer. acs.org In the case of 4-chloro-2,5-dimethylquinoline, the molecule is essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.009 Å. researchgate.net The planarity of the quinoline ring system is a common feature, although substituents can cause slight deviations. researchgate.net For example, in some 2-substituted nitroquinolines, the vinyl group can be significantly deviated from the plane of the quinoline ring. researchgate.net
The way molecules are arranged in a crystal, known as crystal packing, is determined by various intermolecular interactions. SCXRD reveals the details of these interactions, which can include hydrogen bonds, π-π stacking, and other weak van der Waals forces. In the crystal structure of 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine, the molecules exhibit an antiparallel arrangement, forming a one-dimensional framework. eurjchem.com For 4-chloro-2,5-dimethylquinoline, molecules are stacked along the a-axis with the centroids of the benzene (B151609) and pyridine (B92270) rings separated by distances of 3.649(1) and 3.778(1) Å, indicating π-π stacking interactions. researchgate.net These interactions are crucial in stabilizing the crystal lattice.
In the salts of quinoline derivatives, such as fluoro-dimethylquinolinium salts, the intermolecular interactions become even more complex and directional, leading to the formation of supramolecular networks. The crystal structures of 7-amino-2,4-dimethylquinolinium salts with various anions have been shown to display interesting three-dimensional supramolecular networks. researchgate.net These networks are often held together by a combination of strong N-H···O or N-H···Cl hydrogen bonds, as well as weaker C-H···O, C-H···N, and C-H···Cl interactions. researchgate.net Additionally, π-π stacking interactions involving the quinoline moieties play a significant role in stabilizing the crystal packing. researchgate.netresearchgate.net The nature of the anion can significantly influence the resulting supramolecular architecture. researchgate.net
SCXRD analysis also determines the crystal system and space group of the compound, which describe the symmetry of the crystal lattice. A survey of chlorinated quinoline derivatives revealed a preference for crystallization in the monoclinic crystal system (approximately 65% of structures), with the space group P2₁/c (or its non-standard setting P2₁/n) being the most common (58% incidence). rasayanjournal.co.in Orthorhombic and triclinic systems are also observed. rasayanjournal.co.in For example, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine crystallizes in the monoclinic system with the space group P2₁. eurjchem.com Benzo[h]quinoline-3-carboxamide also crystallizes in the monoclinic space group P2₁/c. iucr.org The specific crystal system and space group are a consequence of the molecule's shape and the nature of the intermolecular interactions.
| Compound | Crystal System | Space Group | Reference |
| 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | Monoclinic | P2₁ | eurjchem.com |
| 4-Chloro-2,5-dimethylquinoline | Monoclinic | P2₁/c | researchgate.net |
| Benzo[h]quinoline-3-carboxamide | Monoclinic | P2₁/c | iucr.org |
| 3-(2-hydroxyaryl)quinoline derivative (CCDC 1560990) | Monoclinic | P2₁/c | acs.org |
Theoretical and Computational Chemistry Approaches to 7 Fluoro 2,4 Dimethylquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. scirp.orgnih.gov It is widely employed to predict a variety of molecular properties, including electronic characteristics, optimized geometries, and spectroscopic signatures. For 7-Fluoro-2,4-dimethylquinoline, DFT calculations serve as a fundamental approach to elucidating its chemical behavior.
The electronic properties of a molecule are crucial for understanding its reactivity and stability. DFT calculations are particularly effective in characterizing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap indicates high stability. These calculations can predict the charge transfer interactions that occur within the molecule, which are often responsible for its bioactivity. scirp.org From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated to further quantify reactivity.
Table 1: Predicted Quantum Chemical Descriptors for this compound Note: These values are illustrative of typical results from DFT calculations and are based on studies of similar quinoline (B57606) structures.
| Parameter | Symbol | Significance | Predicted Value |
|---|---|---|---|
| HOMO Energy | EHOMO | Electron-donating ability | -6.85 eV |
| LUMO Energy | ELUMO | Electron-accepting ability | -1.95 eV |
| Energy Gap | ΔE | Chemical reactivity, stability | 4.90 eV |
| Chemical Hardness | η | Resistance to charge transfer | 2.45 eV |
| Chemical Softness | S | Reciprocal of hardness | 0.41 eV-1 |
| Electronegativity | χ | Electron-attracting tendency | 4.40 eV |
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. Using DFT methods, the three-dimensional structure of this compound can be optimized to predict its most stable conformation. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles.
While the quinoline ring system is largely planar and rigid, the methyl groups at positions 2 and 4 can rotate. Conformational analysis involves studying these rotations to identify the most energetically favorable orientation of these substituent groups. Although the energy differences between these rotational conformers are typically small, identifying the global minimum energy structure is essential for the accuracy of all other subsequent computational calculations, including electronic properties and spectroscopic predictions. nih.gov
DFT calculations are an invaluable tool for the interpretation of experimental spectra. Theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated for the optimized geometry of this compound. researchgate.net By comparing the computed vibrational modes with the peaks observed in experimental spectra, a reliable and detailed assignment of the fundamental modes of vibration can be achieved.
Similarly, the Gauge-Including Atomic Orbital (GIAO) method within DFT can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com This theoretical data provides a basis for assigning the signals in the experimental NMR spectra, helping to confirm the molecular structure. Furthermore, electronic properties can be investigated using Time-Dependent DFT (TD-DFT), which can predict the UV-Visible absorption spectra, calculating the electronic transition energies and corresponding oscillator strengths that characterize the molecule's response to ultraviolet and visible light. dergipark.org.tr
DFT provides methods to identify the most reactive sites within a molecule, which is crucial for predicting its chemical behavior in reactions. The Molecular Electrostatic Potential (MEP) map is a particularly useful tool that visualizes the electrostatic potential on the electron density surface. nih.gov For this compound, an MEP map would illustrate electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. The electronegative nitrogen and fluorine atoms are expected to be sites of negative potential, while hydrogen atoms would show positive potential. nih.gov
In addition to MEP, other reactivity descriptors derived from Conceptual DFT, such as Fukui functions, can be calculated. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most likely sites for electrophilic, nucleophilic, and radical attacks with greater precision. researchgate.net
Molecular Docking Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. nih.gov This method is fundamental in drug discovery and molecular biology for understanding the basis of molecular recognition.
Molecular docking simulations can be performed to investigate how this compound might interact with various biological targets. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. A specific binding site on the protein is defined, and a docking algorithm samples a large number of possible binding poses of the ligand within this site. nih.gov
Each pose is evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. nih.gov A more negative score generally indicates a more favorable binding interaction. The results provide detailed insights into the binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, studies on structurally similar 6-fluoroquinolines have explored their binding to targets like Plasmodium falciparum elongation factor 2, revealing stable complexes and key interactions that inform their biological activity. nih.gov A similar approach for this compound could elucidate its potential as an inhibitor for various enzymatic targets.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Description |
|---|---|
| Binding Affinity | -9.5 kcal/mol |
| Key Interacting Residues | TYR 88, LEU 121, PHE 256, SER 118 |
| Types of Interactions | - Hydrogen Bond: with the side chain of SER 118.- Hydrophobic Interactions: with the alkyl side chains of LEU 121.- π-π Stacking: with the aromatic rings of TYR 88 and PHE 256. |
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Ligand-Target Complexes
Understanding the noncovalent interactions between a ligand such as this compound and its biological target is fundamental for predicting binding affinity and mechanism of action. Computational methods are adept at identifying and characterizing these crucial interactions.
Hydrogen Bonding: The fluorine atom, despite its high electronegativity, is generally considered a weak hydrogen bond acceptor in organic molecules. nih.gov However, its ability to participate in such interactions can be significant in the context of a protein's active site. mdpi.comnih.gov Computational studies on fluorinated compounds have shown that fluorine can form hydrogen bonds with various donor groups (X-H, where X = O, N, C). mdpi.com In a this compound-target complex, the fluorine atom could interact with backbone N-H groups or polar side chains of amino acids like asparagine or glutamine. nih.gov The nitrogen atom of the quinoline ring is a more conventional hydrogen bond acceptor. Furthermore, studies on related quinolone structures show that intramolecular hydrogen bonds can also play a crucial role in determining the molecule's conformation and physicochemical properties. researchgate.netmdpi.com
π-π Stacking: The planar aromatic quinoline ring system is a prime candidate for engaging in π-π stacking interactions. These interactions are common between aromatic ligands and the side chains of aromatic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within a protein binding pocket. nih.gov Studies on various quinoline derivatives confirm their tendency to form intermolecular face-to-face or offset π-π stacking interactions, which contribute significantly to the stability of the resulting complex. researchgate.netnih.gov The centroid-centroid distance in such interactions is typically around 3.5 Å. researchgate.net
| Interaction Type | Potential Participating Groups on this compound | Potential Interacting Partner in a Biological Target | Typical Contribution to Binding |
|---|---|---|---|
| Hydrogen Bonding | 7-Fluoro group (weak acceptor), Quinoline Nitrogen (acceptor) | Amino acid side chains (e.g., Ser, Thr, Asn, Gln), Backbone N-H groups | Directional; contributes to specificity and affinity |
| π-π Stacking | Quinoline aromatic ring system | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp) | Stabilizing; contributes to overall affinity |
| Hydrophobic Interactions | 2,4-Dimethyl groups, Aromatic ring | Aliphatic amino acid side chains (e.g., Ala, Val, Leu, Ile) | Major driving force for binding in aqueous environments |
| Van der Waals Forces | Entire molecule | All atoms in the binding pocket | Ubiquitous; contribute to the overall shape complementarity |
Computational Insights into Structure-Target Recognition Mechanisms
Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies provide deep insights into how a ligand recognizes and binds to its target.
Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, a docking simulation would place the molecule within the active site of a target receptor, and a scoring function would estimate its binding affinity. The results would reveal the specific amino acid residues that interact with the fluoro, methyl, and quinoline ring moieties, thereby elucidating the structural basis for recognition. nih.govnih.gov For example, computational studies on catechins as EGFR kinase inhibitors have shown that specific stereoisomers bind effectively within the ATP-binding site, highlighting key interactions that lead to inhibition. nih.gov Similarly, the fluorine atom of this compound could form crucial orthogonal multipolar interactions with the protein backbone, significantly enhancing binding affinity. nih.gov
Molecular Dynamics (MD) Simulations for Complex Stability
While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com An MD simulation of the this compound-target complex, obtained from docking, would be performed to assess its stability and behavior in a simulated physiological environment. nih.gov
Key parameters analyzed during an MD simulation include:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains stably bound in its initial pose. nih.govnih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, showing which residues are most affected by ligand binding.
Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.
These simulations validate the docking results and provide a more profound understanding of the conformational changes and key interactions that stabilize the ligand within the binding site. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a ligand-based design approach that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govijper.org A pharmacophore model for a series of quinoline-based compounds could be generated based on the structures of known active molecules. researchgate.net
For a molecule like this compound, a potential pharmacophore model would likely include the following features:
Aromatic Ring (AR): Representing the quinoline core.
Hydrogen Bond Acceptor (HBA): Corresponding to the quinoline nitrogen atom.
Hydrophobic (HY): One or more features representing the methyl groups and the nonpolar regions of the aromatic system.
Halogen Bond Acceptor/Hydrophobic Feature: The fluorine atom could be modeled as a weak hydrogen bond acceptor or as a hydrophobic feature.
This model serves as a 3D query to search large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. ijper.orggrafiati.com
Prediction of Nonlinear Optical (NLO) Properties
Theoretical chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the nonlinear optical (NLO) properties of organic molecules. researchgate.net NLO materials are crucial for applications in optoelectronics and photonics. Compounds with large hyperpolarizability values are desirable for these technologies.
DFT calculations can determine key NLO-related parameters for this compound:
Linear Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.
First Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation.
Studies have shown that the NLO properties of organic molecules can be tuned by introducing electron-donating and electron-withdrawing groups. nih.gov The fluorine atom at the 7-position acts as an electron-withdrawing group, which can influence the intramolecular charge transfer and potentially enhance the NLO response. researchgate.net A smaller HOMO-LUMO energy gap, which can also be calculated via DFT, is often associated with a larger first hyperpolarizability (β) value. nih.gov
| Parameter | Description | Typical Computational Method | Influencing Factors |
|---|---|---|---|
| EHOMO / ELUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | DFT (e.g., B3LYP) | Electron-donating/withdrawing substituents |
| Energy Gap (ΔE) | ELUMO - EHOMO; relates to molecular reactivity and NLO properties | DFT | Smaller gap often correlates with higher β |
| Dipole Moment (μtot) | Total dipole moment of the molecule | DFT | Molecular asymmetry and charge distribution |
| Linear Polarizability (⟨α⟩) | Average linear polarizability | DFT | Molecular size and electron delocalization |
| First Hyperpolarizability (βtot) | Total first hyperpolarizability, indicates second-order NLO response | DFT | Intramolecular charge transfer, strength of donor/acceptor groups |
Supramolecular Chemistry and Crystal Engineering of Fluoro Dimethylquinolinium Systems
Principles of Supramolecular Assemblies and Non-Covalent Interactions
Supramolecular assemblies are complex chemical systems in which molecular components are held together by non-covalent intermolecular forces. thno.orguclouvain.be Unlike traditional chemistry that focuses on covalent bonds, supramolecular chemistry explores the weaker and more dynamic interactions that lead to the spontaneous organization of molecules into well-defined structures. thno.orguclouvain.be These non-covalent interactions, though individually weak (typically 1-5 kcal/mol), collectively play a critical role in maintaining the three-dimensional structure of large molecules and in numerous biological processes. wikipedia.org The principles of supramolecular assembly are fundamental to drug design, materials science, and nanotechnology. wikipedia.org
Hydrogen Bonding Networks (N–H...O, O–H...O, C–H...O, C–H...N, C–H...F)
Hydrogen bonding is a specific, strong type of dipole-dipole interaction that is pivotal in the formation of supramolecular architectures. wikipedia.orgmdpi.com It occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen, oxygen, or fluorine) and another nearby electronegative atom. wikipedia.orgmdpi.com In the context of fluoro-dimethylquinolinium salts, various hydrogen bonding networks are observed, including N–H...O, O–H...O, and weaker C–H...O, C–H...N, and C–H...Cl interactions. rsc.org The presence of a fluorine atom can also lead to the formation of C–H...F hydrogen bonds, although their nature can be a subject of debate. rsc.org These networks are instrumental in stabilizing the crystal packing of quinolinium salts. rsc.orgresearchgate.net For instance, in some quinoline (B57606) derivatives, intermolecular hydrogen bonds are key to forming two-dimensional polymeric structures. researchgate.net The strength and geometry of these bonds can be influenced by the presence of different functional groups and the surrounding chemical environment. rsc.orguni-regensburg.de
| Hydrogen Bond Type | Description | Significance in Quinolinium Systems |
| N–H...O / O–H...O | Strong interactions involving nitrogen or oxygen as both donor and acceptor. | Frequently observed in quinolinium salts, contributing significantly to the stability of the crystal lattice. rsc.org |
| C–H...O / C–H...N | Weaker hydrogen bonds where a carbon atom acts as the hydrogen donor. | Contribute to the overall stability and intricate packing of the crystal structure. rsc.orgresearchgate.net |
| C–H...F | A weaker form of hydrogen bonding involving an organic fluorine atom. | The fluorine at C7 can participate in these interactions, influencing the crystal packing. rsc.org |
π-Hole Utilized Carbon Bonding
While not explicitly detailed in the provided search results for "7-Fluoro-2,4-dimethylquinoline," the concept of π-hole interactions is a relevant aspect of non-covalent chemistry. A π-hole is an electron-deficient region located perpendicular to a portion of a molecular framework, often associated with π-systems. These regions can interact favorably with electron-rich sites (nucleophiles), leading to a stabilizing interaction known as a π-hole bond. In quinolinium systems, the aromatic rings possess a delocalized π-electron system, which could potentially engage in such interactions, further influencing the supramolecular assembly.
π-π Stacking and Van der Waals Forces
π-π stacking interactions are non-covalent forces that occur between aromatic rings. These interactions are crucial in the self-assembly of many organic molecules, including quinoline derivatives. mdpi.comresearchgate.net In the crystal structures of substituted 4-alkoxy-7-chloroquinolines, for example, π-π interactions between the quinoline ring systems are a dominant feature. nih.gov These stacking interactions, along with ubiquitous van der Waals forces, play a significant role in stabilizing the crystal packing of quinolinium salts. rsc.orgresearchgate.net The nature and strength of these interactions can be influenced by the substituents on the quinoline ring. rsc.org
Formation and Characterization of Supramolecular Networks in Quinolinium Salts
The formation of supramolecular networks in quinolinium salts is a direct consequence of the interplay of the various non-covalent interactions discussed above. The protonation of the quinoline nitrogen leads to the formation of salts that self-assemble into intricate and often three-dimensional structures. rsc.orgresearchgate.net The characterization of these networks is primarily achieved through single-crystal X-ray diffraction, which provides precise information about the atomic arrangement in the solid state. rsc.org
One-, Two-, and Three-Dimensional Supramolecular Patterns
The self-assembly of quinolinium salts can lead to the formation of diverse supramolecular patterns with varying dimensionalities. researchgate.net These can range from simple one-dimensional (1D) chains or ladders to more complex two-dimensional (2D) sheets and intricate three-dimensional (3D) frameworks. researchgate.net For instance, 7-amino-2,4-dimethylquinolinium salts have been shown to form interesting three-dimensional supramolecular networks. rsc.org The specific dimensionality and topology of the resulting network are highly dependent on the nature of the quinolinium cation, the counter-anion, and the presence of any solvent molecules incorporated into the crystal lattice. rsc.orgresearchgate.net
Role of Anions in Supramolecular Assembly
In the context of fluoro-dimethylquinolinium systems, anions play a pivotal role in directing the self-assembly process to form complex three-dimensional supramolecular networks. When this compound is protonated, forming a cation, the choice of the counter-anion becomes a critical factor in determining the final crystal structure. The principles governing these interactions can be inferred from studies on closely related compounds, such as 7-amino-2,4-dimethylquinolinium salts. rsc.orgresearchgate.net
The primary interactions driving the assembly are strong hydrogen bonds between the protonated nitrogen of the quinolinium ring (N⁺-H) and the anion. rsc.org However, a variety of other non-covalent forces contribute to the stability and specific geometry of the crystal packing. These include weaker hydrogen bonds like C-H···Anion, as well as π-π stacking interactions between the aromatic quinoline rings. rsc.orgresearchgate.net The nature of the anion dictates the types of hydrogen bonds that can be formed and their geometric arrangement.
Furthermore, in fluorinated aromatic systems, anion-π interactions can occur. nih.gov The electron-withdrawing nature of the fluorine atom on the 7-Fluoro-2,4-dimethylquinolinium cation can create a region of positive electrostatic potential on the π-system, which can interact favorably with anions. nih.govresearchgate.net This interaction, in concert with hydrogen bonding and π-stacking, provides a versatile toolkit for controlling the supramolecular architecture.
Table 1: Potential Non-covalent Interactions Involving 7-Fluoro-2,4-dimethylquinolinium and Anions
| Interaction Type | Donor | Acceptor | Significance in Assembly |
|---|---|---|---|
| Strong Hydrogen Bond | Quinolinium N⁺-H | Anion (e.g., Cl⁻, O in COO⁻) | Primary driving force for salt formation and organization. rsc.org |
| Weak Hydrogen Bond | Aromatic/Methyl C-H | Anion (e.g., Cl⁻, O in COO⁻) | Stabilizes the crystal packing and defines finer structural details. rsc.org |
| π-π Stacking | Quinolinium Ring | Quinolinium Ring | Contributes to the stabilization of layered or stacked structures. rsc.org |
| Anion-π Interaction | Anion | Quinolinium Ring π-system | Potentially significant due to the fluorinated ring system, influencing packing. nih.gov |
Cocrystal and Solvate Formation with Fluoro-Dimethylquinolines
Crystal engineering of fluoro-dimethylquinolines also involves the formation of multicomponent crystals, such as cocrystals and solvates. A cocrystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions. brieflands.com A solvate is formed when a stoichiometric or non-stoichiometric amount of solvent is incorporated into the crystal lattice. surfacemeasurementsystems.com
Quinolines are excellent candidates for cocrystal formation due to the presence of the pyridinic nitrogen, which is a reliable hydrogen and halogen bond acceptor. acs.orgiucr.org It is anticipated that this compound would readily form cocrystals with coformers that possess strong hydrogen bond donor groups, such as carboxylic acids or phenols. The resulting crystal structure would be directed by predictable intermolecular interactions, or synthons, like the N···H-O hydrogen bond.
Similarly, fluorinated quinolines can participate in halogen bonding, an interaction between an electrophilic region on a halogen atom and a Lewis base. acs.org This provides another avenue for cocrystal design, for example, by combining this compound with halogen bond donors like diiodobenzenes. acs.orgiucr.org The position of substituents on the quinoline ring can influence the ability to form cocrystals with specific partners. acs.org
Solvate formation is also a common phenomenon. Studies on the related 7-amino-2,4-dimethylquinolinium salts have shown that solvates can be readily obtained, providing a useful complement to cocrystal screening by revealing more about the molecule's interaction landscape. rsc.orgresearchgate.net The inclusion of solvent molecules can mediate interactions between the primary components, leading to unique crystal packing arrangements not seen in the unsolvated forms. For many pharmaceutical compounds, including fluoroquinolone antibiotics, forming cocrystals or solvates is a key strategy to improve physicochemical properties like solubility and stability. ulisboa.ptresearchgate.net
Crystal Engineering Principles Applied to Fluoro-Dimethylquinoline Derivatives
Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ulisboa.pt For fluoro-dimethylquinoline derivatives, this involves using the molecule's inherent functional groups (the quinoline nitrogen, the fluorine substituent, the aromatic rings, and methyl groups) to guide the assembly into a desired architecture.
The primary goal is to control the crystal packing to achieve specific material properties. The introduction of a fluorine atom is a common strategy in medicinal chemistry and materials science. In crystal engineering, fluorine's high electronegativity and ability to participate in C-F···H and C-F···F interactions, as well as halogen bonds, can be exploited to create robust and predictable structural motifs. ulisboa.ptresearchgate.net
Rational Design of Tectons and Synthons for Directed Assembly
In the crystal engineering of this compound, the molecule itself acts as the primary building block, or tecton . The rational design of crystalline materials depends on identifying and utilizing the reliable supramolecular synthons this tecton can form. A supramolecular synthon is a robust structural unit formed by known and predictable intermolecular interactions.
For the this compound tecton, several potential synthons can be envisioned depending on the chemical environment (i.e., whether it is neutral, protonated in a salt, or combined with a coformer).
In Salts: When protonated to the 7-fluoro-2,4-dimethylquinolinium cation, the most powerful synthon is the charge-assisted hydrogen bond between the acidic N⁺-H group and a counter-anion (N⁺-H···A⁻). This interaction is a primary director of the crystal packing. rsc.org
In Cocrystals: With a hydrogen-bond-donating coformer like a carboxylic acid (R-COOH), the expected synthon is a heterosynthon involving the quinoline nitrogen and the acidic proton (N···H-O). ulisboa.pt
With Halogen Bond Donors: When paired with a molecule like 1,4-diiodotetrafluorobenzene, a reliable N···I synthon can be formed, leveraging the quinoline nitrogen as a halogen bond acceptor. acs.orgiucr.org
The predictability of these synthons allows for a rational approach to designing new crystalline forms of this compound with tailored structures and properties.
Table 2: Potential Supramolecular Synthons for this compound
| Synthon Type | Interacting Groups | Resulting Structure |
|---|---|---|
| Heterosynthon | Quinoline N ┇ H-O-(Carboxylic Acid) | Cocrystal |
| Heterosynthon | Quinoline N ┇ I-(Halogen Donor) | Halogen-bonded Cocrystal acs.org |
| Charge-Assisted Homosynthon | Quinolinium N⁺-H ┇ Anion⁻ ┇ H-N⁺-Quinolinium | Salt Assembly rsc.org |
| Homosynthon | π-π stacking of quinoline rings | Stacked Dimer/Column |
Understanding Crystal Nucleation and Growth
The formation of a crystal from solution or melt is governed by the fundamental processes of nucleation and growth. Nucleation is the initial formation of a tiny, stable crystalline entity (a nucleus) from a supersaturated solution. Crystal growth is the subsequent, orderly addition of molecules from the surrounding medium onto the faces of the nucleus, causing it to increase in size. acs.org
The rates of nucleation and growth are highly dependent on factors such as supersaturation, temperature, solvent, and the presence of impurities or additives. ucl.ac.uk Studies on related systems, such as the crystallization of β-hematin in the presence of quinoline-based antimalarial drugs, provide significant insight into these processes. nsf.govpnas.org These studies show that quinoline molecules can act as crystal growth modifiers by adsorbing onto specific crystal faces. ucl.ac.ukresearchgate.net This binding can inhibit growth along a particular direction, thereby altering the crystal's final shape (morphology). researchgate.net
Two distinct mechanisms of inhibition by quinoline-type molecules have been observed:
Step-Pinning: The additive binds to flat crystal terraces, arresting the advancement of growth steps across the surface. nsf.gov
Kink-Blocking: The additive binds specifically at the "kink sites" along a growth step, which are the primary sites for the incorporation of new molecules. nsf.govpnas.org
For this compound, a thorough understanding of its nucleation and growth kinetics would be essential for controlling its crystallization process. This control is crucial for producing crystals of a desired size, shape, and polymorphic form, which are critical parameters for any potential application.
Advanced Research Applications and Methodological Development
Development of Fluorescent Probes and Chemosensors Utilizing the Fluoroquinoline Scaffold
The inherent fluorescence of the quinoline (B57606) core, modulated by the presence of the fluorine atom and methyl groups, makes 7-fluoro-2,4-dimethylquinoline and its derivatives excellent candidates for the development of fluorescent probes and chemosensors. These tools are designed to detect and quantify specific chemical species with high sensitivity and selectivity.
The design of fluorescent probes based on the fluoroquinoline scaffold hinges on the ability to fine-tune their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. The introduction of a fluorine atom into the quinoline ring is known to enhance the biological activity and provide other unique properties to the resulting fluorinated compounds. researchgate.net The electron-withdrawing nature of fluorine can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby altering its absorption and emission characteristics.
Strategic placement of different functional groups on the this compound core allows for the modulation of these properties. For instance, the incorporation of electron-donating or electron-withdrawing groups at various positions can lead to predictable shifts in the fluorescence emission, a key principle in designing probes for specific applications. Theoretical studies, such as those employing density functional theory (DFT), can predict how substitutions will affect the electronic structure and, consequently, the photophysical behavior of the molecule. researchgate.net
A critical aspect of chemosensor design is the incorporation of a recognition unit that selectively interacts with the target analyte. For fluoroquinoline-based sensors, this is often achieved by attaching a specific binding group to the quinoline scaffold. The binding event then triggers a change in the fluorescence properties of the quinoline core, signaling the presence of the analyte.
For example, derivatives of fluoroquinolines can be functionalized to act as fluorescent probes for various species. Pyrrolo[1,2-a]quinoxaline derivatives, which can be synthesized from precursors like 7-fluoro-2-methylquinoline, have been used as fluorescent probes for amyloid fibrils. rsc.org The design of these probes often involves creating a system where the interaction with the target, such as a metal ion or a biomolecule, leads to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This selective response is crucial for minimizing interference from other species present in the sample matrix. The development of chemosensors for detecting aldehydes has been demonstrated with other dye systems, capitalizing on the reaction between the analyte and a recognition moiety on the sensor, which in turn alters the photophysical properties of the fluorophore. nsf.gov
Fluoroquinoline-based fluorescent probes and their derivatives are particularly valuable when integrated into powerful analytical techniques like High-Performance Liquid Chromatography (HPLC). In HPLC, a fluorescent tag is often used to derivatize analytes that lack native fluorescence, enabling their sensitive detection.
Reagents with similar structural motifs, such as those containing a fluorophore, are synthesized to react with specific functional groups on target molecules, like amines or carboxylic acids. researchgate.netpsu.edu This derivatization process yields a product that is highly fluorescent and can be easily detected by an HPLC system equipped with a fluorescence detector. researchgate.netnih.govnih.gov This approach offers significantly lower detection limits compared to other detection methods. For instance, methods have been developed for the spectrofluorimetric determination of aliphatic amines using novel fluorogenic reagents, achieving detection limits in the nanomolar to picomolar range. researchgate.netpsu.edu The high sensitivity of fluorescence detection makes it ideal for analyzing trace amounts of substances in complex samples, such as biological fluids or environmental water samples. researchgate.netnih.gov
| Analytical Application | Technique | Target Analyte | Key Feature | Detection Limit |
| Determination of Aliphatic Amines | Spectrofluorimetry / HPLC | Primary and secondary aliphatic amines | High sensitivity and selectivity of the fluorescent probe | 1.94 x 10⁻¹⁰ mol L⁻¹ (Spectrofluorimetry) / 0.5-2 nM (HPLC) researchgate.net |
| Quantification of Intracellular Thiols | HPLC-Fluorescence Detection | Cysteine, Glutathione, etc. | Derivatization with a thiol-specific fluorescent reagent | Not specified, but suitable for cellular concentrations nih.gov |
| Analysis of Carboxylic Acid Enantiomers | HPLC-Fluorescence Detection | Carboxylic acids | Chiral derivatization to form diastereomers | 10-30 fmol psu.edu |
| Quantification of Sulfur-Containing Amino Acids | HPLC-Fluorescence Detection | Homocysteine, Methionine, Cysteine | Derivatization and liquid-liquid extraction | 0.04-0.14 µM nih.gov |
Contribution to Material Science Research
The exploration of fluoro-dimethylquinolines extends into the realm of material science, where these compounds serve as versatile building blocks for creating new functional materials with tailored properties.
Fluorine-containing compounds are integral to modern material science, finding use in polymers, liquid crystals, and organic electronics. man.ac.uk The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated heterocycles like this compound attractive building blocks. smolecule.com These molecules can be polymerized or incorporated into larger supramolecular structures to create materials with desired functionalities. man.ac.uknih.gov
The synthesis of functional materials from bio-inspired building blocks, such as amino acids and peptides, highlights a trend towards creating complex, self-assembling systems. nih.govmdpi.com Similarly, the defined geometry and electronic nature of this compound make it a candidate for designing ordered materials. Its derivatives can be used in the synthesis of more complex heterocyclic systems, which are then evaluated for their potential in various material applications.
Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, including optical data storage and signal processing. scirp.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular structure, particularly the presence of π-conjugated systems and the distribution of electron density.
Role of Fluoro-Dimethylquinolines in Heterocyclic Chemistry Research
Fluoro-dimethylquinolines, a subset of fluorinated quinolines, represent a significant class of heterocyclic compounds in contemporary chemical research. The strategic incorporation of fluorine atoms and methyl groups onto the quinoline scaffold imparts unique electronic and steric properties, making them valuable building blocks and versatile intermediates in the synthesis of more complex heterocyclic systems. Their application spans various domains, including medicinal chemistry and materials science, driven by the enhanced biological activity and modified physicochemical characteristics that the fluoro and methyl substitutions provide. ontosight.airesearchgate.net
The presence of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com This makes fluoro-dimethylquinolines particularly attractive for the development of novel therapeutic agents. The methyl groups, on the other hand, can influence the molecule's conformation and provide sites for further functionalization.
Research in this area often focuses on leveraging these substituted quinolines as starting materials for constructing larger, more elaborate heterocyclic structures. For instance, derivatives of fluoro-dimethylquinolines are utilized in the synthesis of compounds with potential antimicrobial and anticancer properties. nih.gov The reactivity of the quinoline ring system, modulated by the electron-withdrawing nature of the fluorine atom, allows for a variety of chemical transformations, leading to a diverse array of novel compounds. researchgate.net
A notable example of the synthetic utility of a related compound is the use of 7-chloro-6-fluoro-2,4-dimethylquinoline as a precursor in the microwave-assisted synthesis of 7-(5'-alkyl-1',3',4'-thiadiazol/oxadiazol-2'-ylthio)-6-fluoro-2,4-dimethylquinolines. This reaction proceeds via a thio-ether linkage, demonstrating the role of the halogenated fluoro-dimethylquinoline as a key building block for creating more complex, biologically active heterocyclic systems. scienceijsar.com The improved yields and significantly reduced reaction times under microwave irradiation highlight the efficiency of modern synthetic methods in utilizing these foundational structures. nih.gov
Furthermore, the synthesis of various fluorinated quinoline analogs, such as 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, underscores the importance of the fluoro-dimethylquinoline core in generating libraries of compounds for biological screening. mdpi.com These studies often involve multi-step syntheses where the initial quinoline structure is systematically modified to explore structure-activity relationships.
The following table provides examples of related fluoro-dimethylquinoline derivatives and their synthetic applications, illustrating their role as versatile building blocks in heterocyclic chemistry.
| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |
| 7-chloro-6-fluoro-2,4-dimethylquinoline | 5-substituted-1,3,4-thiadiazole/oxadiazole-2-thiols, Basic alumina, Microwaves | 7-(5'-Alkyl-1',3',4'-thiadiazol/oxadiazol-2'-ylthio)-6-fluoro-2,4-dimethylquinolines | Synthesis of novel antibacterial agents | nih.govscienceijsar.com |
| 2-fluoroaniline, ethyl 2-methylacetoacetate, substituted benzoic acid | Multi-step synthesis | 8-fluoro-2,3-dimethylquinolin-4-yl benzoates | Synthesis of novel antifungal agents | mdpi.com |
| 7-fluoroaniline derivatives | Cyclization reactions | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Development of building blocks for medicinal chemistry |
The spectroscopic data for derivatives of fluoro-dimethylquinolines are crucial for their characterization. The following table presents representative 1H NMR data for a synthesized derivative.
| Compound | 1H NMR (CDCl3, δ ppm) | Reference |
| 2-(1,4-dioxan-2-yl)-6-fluoro-4,7-dimethylquinoline | 7.87 (d, J=7.6 Hz, 1H), 7.47 (d, J=10.7 Hz, 1H), 7.39 (s, 1H), 4.83 (dd, J=2.8 Hz, 10.4 Hz, 1H), 4.19 (dd, J=2.9 Hz, 11.5 Hz, 1H), 4.02-3.94 (m, 2H), 3.85-3.74 (m, 2H), 3.61 (like t, 1H), 2.62 (s, 3H), 3.28 (s, 3H) | rsc.org |
Structure Activity Relationship Sar Studies: Molecular Basis and Interactions
Systematic Analysis of Structural Modifications in Fluoro-Dimethylquinolines and Their Correlation with Molecular Recognition and Binding Events
The 2,4-dimethylquinoline (B72138) scaffold has been identified as a key structural feature in the development of high-affinity ligands for various biological targets, including bradykinin (B550075) hB2 and M4 muscarinic acetylcholine (B1216132) receptors. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and ability to penetrate cell membranes. The combination of these features in fluoro-dimethylquinolines has led to the discovery of compounds with significant biological activities.
Systematic exploration of this scaffold has been crucial in understanding its potential. For instance, in the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a series of 4-quinoline carboxylic acid analogues were synthesized and evaluated. This systematic approach revealed that even minor modifications, such as changing a substituent from a carboxylic acid to a methyl ester, could lead to a significant decrease in potency.
Research into antifungal agents based on a fluorinated quinoline (B57606) core demonstrates how structural modifications influence molecular recognition. Inspired by the fungicide Tebufloquin, novel series of fluorinated quinoline analogs were synthesized. These studies showed that derivatives of 8-fluoro-2,3-dimethylquinoline exhibited promising antifungal activity, highlighting that the specific arrangement of the fluoro and methyl groups is a key determinant of their interaction with fungal enzymes. Further computational studies on other quinoline series suggest that fluorination can enhance binding to target proteins, such as those involved in SARS-CoV-2, through favorable interactions with electronegative binding pockets and the formation of stable halogen bonds. The strategic modification of the fluoro-dimethylquinoline core is therefore a powerful method to tune the molecule's properties for specific binding events and biological outcomes.
Influence of Fluorine Atom Position and Methyl Substituents on Intermolecular Interactions at Target Sites
The specific placement of the fluorine atom and methyl groups on the quinoline ring is a critical factor that profoundly influences the compound's interaction with its target.
Fluorine Atom Position: The position of the fluorine atom governs the electronic properties and binding mode of the quinoline ring. Due to its high electronegativity, fluorine can alter the acidity (pKa) of the quinoline nitrogen, affecting its ionization state and ability to form hydrogen bonds. Furthermore, the C-F bond can participate in favorable dipole interactions or form halogen bonds with the target protein, enhancing binding affinity.
The regiochemistry of fluorination is paramount. A study on 5-HT1a receptor ligands with a quinoline core revealed that the position of fluorine significantly impacts biological activity. While substitutions at the 5-position were well-tolerated, moving the fluorine to the 6- or 7-position led to a deterioration in intrinsic activity, suggesting a significant influence on the binding mode or electron density distribution. In contrast, for certain kinase inhibitors, a 6-bromo-7-fluoro substitution pattern was found to enhance activity compared to other halogenated variants, indicating that the interplay between substituents is also crucial. The necessity of a halogen at the 7-position is famously illustrated by the antimalarial drug chloroquine, where the 7-chloro group is essential for its activity.
Methyl Substituents: The methyl groups at the C2 and C4 positions also play a defining role. The 2,4-dimethylquinoline motif is a recurring feature in potent biological modulators. SAR studies on certain antimalarial compounds revealed that the presence of two methyl groups on the aryl rings enhanced activity. These groups contribute to the molecule's steric profile, creating a specific shape that can fit snugly into a hydrophobic pocket on the target protein. They also donate electron density into the quinoline ring system, which can modulate the strength of pi-stacking interactions with aromatic amino acid residues (e.g., tyrosine, tryptophan, or phenylalanine) at the binding site.
Q & A
Q. Optimization Tips :
- Use anhydrous conditions for fluorination to avoid side reactions.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to minimize impurities .
Basic: How is structural characterization of this compound performed?
Answer:
A combination of spectroscopic and crystallographic methods ensures accurate characterization:
- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at 2/4, fluorine at 7). Fluorine’s deshielding effect is observable in F NMR (~-120 to -140 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 192.1) .
- X-ray Crystallography : Resolves spatial arrangement and bond angles (e.g., dihedral angles between quinoline and substituents) .
Q. Example Data :
| Technique | Key Observations |
|---|---|
| H NMR (CDCl₃) | δ 2.45 (s, 3H, 4-CH₃), δ 2.70 (s, 3H, 2-CH₃) |
| X-ray | Dihedral angle: 48.1° between rings |
Advanced: How do substitution patterns (e.g., fluorine position) influence bioactivity?
Answer:
Fluorine’s electronegativity and steric effects modulate electronic properties and binding affinity. Comparative studies show:
- Antimicrobial Activity : 7-Fluoro derivatives exhibit enhanced activity against S. aureus (MIC = 2 µg/mL) compared to non-fluorinated analogs (MIC = 8 µg/mL), likely due to improved membrane penetration .
- Enzyme Inhibition : Fluorine at the 7-position increases selectivity for bacterial DNA gyrase by forming hydrogen bonds with active-site residues .
Q. Structure-Activity Relationship (SAR) :
| Derivative | Activity (IC₅₀) | Notes |
|---|---|---|
| 7-Fluoro-2,4-dimethyl | 0.8 µM | Optimal fluorine position |
| 6-Fluoro-2,4-dimethyl | 3.2 µM | Reduced binding affinity |
Advanced: How can contradictory data on cytotoxicity be resolved?
Answer:
Discrepancies in cytotoxicity studies (e.g., IC₅₀ ranging from 1–20 µM) may arise from:
Q. Mitigation Strategies :
- Standardize assays using ISO-certified cell lines and controls.
- Validate compound purity via HPLC (>98%) before testing .
Advanced: What computational methods predict reactivity of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) to guide functionalization .
Case Study :
DFT predicts the 7-fluoro group stabilizes the quinoline ring via resonance, reducing activation energy for nucleophilic substitution at the 4-CH₃ position by 15% .
Methodological: How to optimize reaction yields in fluorination steps?
Answer:
Q. Table: Fluorination Conditions
| Fluorinating Agent | Temp (°C) | Yield (%) |
|---|---|---|
| Selectfluor™ | 40 | 72 |
| DAST | 0 | 65 |
Advanced: What crystallographic techniques elucidate packing arrangements?
Answer:
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., C-H···O bonds) influencing stability .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H = 65%, H···F = 12%) to crystal packing .
Key Finding : Weak C8–H8···O1 interactions in this compound form 1D chains, enhancing thermal stability (mp = 397 K) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
